molecular formula C16H25NO2 B2926540 Tert-butyl 2-amino-4-methyl-3-phenylpentanoate CAS No. 2287261-42-9

Tert-butyl 2-amino-4-methyl-3-phenylpentanoate

Cat. No.: B2926540
CAS No.: 2287261-42-9
M. Wt: 263.381
InChI Key: LVBWRPUSPWOFEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-amino-4-methyl-3-phenylpentanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a tert-butyl ester group, an amino group, and a phenyl group attached to a pentanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-amino-4-methyl-3-phenylpentanoate can be achieved through several methods. One common approach involves the esterification of 2-amino-4-methyl-3-phenylpentanoic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions, and the product is purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions. This method allows for efficient Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction . This approach is advantageous due to its simplicity and high yield.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-amino-4-methyl-3-phenylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products

The major products formed from these reactions include tert-butyl 2-amino-4-methyl-3-phenylpentanoic acid, tert-butyl 2-amino-4-methyl-3-phenylpentanol, and various amide derivatives.

Scientific Research Applications

Tert-butyl 2-amino-4-methyl-3-phenylpentanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2-amino-4-methyl-3-phenylpentanoate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2-amino-3-phenylpropanoate
  • Tert-butyl 2-amino-4-methylpentanoate
  • Tert-butyl 2-amino-3-methyl-3-phenylpropanoate

Uniqueness

Tert-butyl 2-amino-4-methyl-3-phenylpentanoate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of both a phenyl group and a tert-butyl ester group enhances its stability and reactivity compared to similar compounds .

Properties

IUPAC Name

tert-butyl 2-amino-4-methyl-3-phenylpentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-11(2)13(12-9-7-6-8-10-12)14(17)15(18)19-16(3,4)5/h6-11,13-14H,17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVBWRPUSPWOFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)C(C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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